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molecular formula C15H19N3O4 B8745425 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-, propyl ester

Cat. No. B8745425
M. Wt: 305.33 g/mol
InChI Key: CIOLAWWLPBBCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198298B2

Procedure details

To a suspension of 5.0 g (20.47 mmol) of 1-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in 125 mL of n-propanol, 7.78 g of p-toluensulfonic acid were added under stirring. The mixture was heated at reflux for 40 hours and then it was cooled to room temperature and diluted with 70 mL of tert-butyl methyl ether. The precipitate was filtered off and the clear filtrate was concentrated under vacuum to a small volume (about 40-50 mL). The suspension was cooled to −5/0° C. and kept at this temperature for 2 hours. The solid was filtered, washed with 20 mL of 1:1 mixture of n-propanol and tert-butyl methyl ether and dried to afford 5.50 g of the title compound as a cream-colored solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=[C:8]2[C:7]([C:17]#N)=[CH:6]1)([CH3:4])([CH3:3])[CH3:2].C1(C)C=CC(S(O)(=O)=[O:26])=CC=1.[CH2:30]([OH:33])[CH2:31][CH3:32]>COC(C)(C)C>[CH2:30]([O:33][C:17]([C:7]1[C:8]2[C:9](=[N:10][CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=2)[N:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:6]=1)=[O:26])[CH2:31][CH3:32]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)N1C=C(C=2C1=NC=C(C2)[N+](=O)[O-])C#N
Name
Quantity
7.78 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
125 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 hours
Duration
40 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated under vacuum to a small volume (about 40-50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to −5/0° C.
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 20 mL of 1:1 mixture of n-propanol and tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)OC(=O)C1=CN(C2=NC=C(C=C21)[N+](=O)[O-])C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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